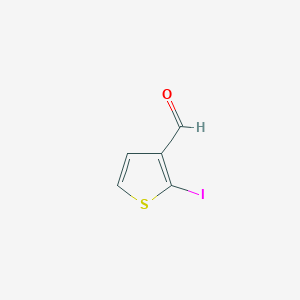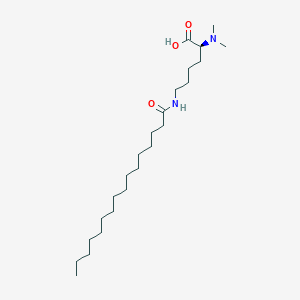
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine, also known as palmitoyl-lysine, is a synthetic lipidated amino acid that has gained considerable attention in recent years due to its potential applications in various scientific research fields. This compound is a modified form of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways in the human body.
Mécanisme D'action
Palmitoyl-lysine exerts its effects through various mechanisms, including membrane fusion, receptor-mediated endocytosis, and lipid raft-mediated signaling. Membrane fusion involves the fusion of the N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine molecule with the cell membrane, allowing it to enter the cell and exert its effects. Receptor-mediated endocytosis involves the binding of the N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine molecule to specific receptors on the cell surface, leading to internalization of the molecule into the cell. Lipid raft-mediated signaling involves the binding of the N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine molecule to lipid rafts on the cell surface, leading to the activation of various signaling pathways.
Effets Biochimiques Et Physiologiques
Palmitoyl-lysine has been shown to have various biochemical and physiological effects, including the modulation of cell signaling pathways, the regulation of gene expression, and the enhancement of immune function. Palmitoyl-lysine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine is its ability to enhance the efficacy of drugs by increasing their bioavailability and reducing their toxicity. However, one of the main limitations of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine. One of the most promising directions is the development of novel drug delivery systems using N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine as a carrier molecule. Another direction is the investigation of the potential therapeutic applications of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine and its potential interactions with other molecules in the body.
Méthodes De Synthèse
Palmitoyl-lysine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of palmitic acid with lysine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes, such as lipases or transglutaminases, to catalyze the reaction between palmitic acid and lysine.
Applications De Recherche Scientifique
Palmitoyl-lysine has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of drug delivery. Palmitoyl-lysine can be used as a carrier molecule to deliver drugs to specific target cells or tissues, thereby increasing their efficacy and reducing their toxicity.
Propriétés
Numéro CAS |
17196-50-8 |
|---|---|
Nom du produit |
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine |
Formule moléculaire |
C24H48N2O3 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-6-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-21-18-17-19-22(24(28)29)26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
Clé InChI |
CEHMUNRRTVABKG-QFIPXVFZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Autres numéros CAS |
17196-50-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



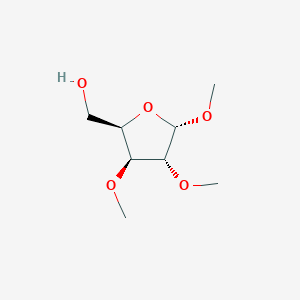
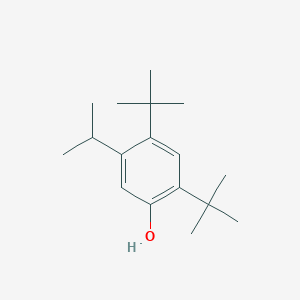
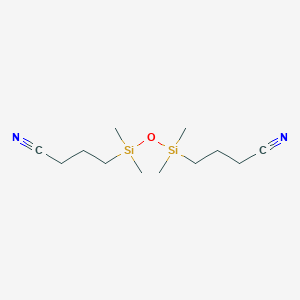
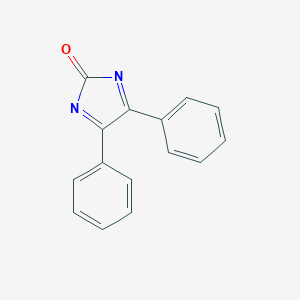
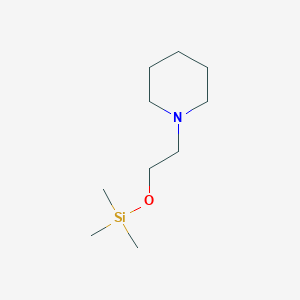
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
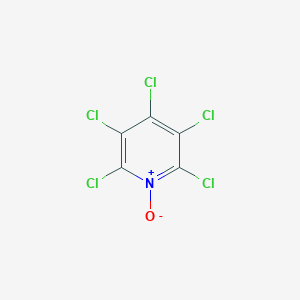
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
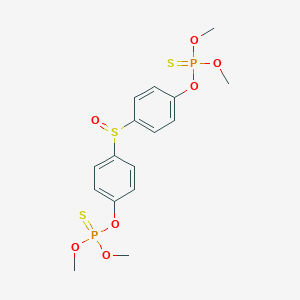
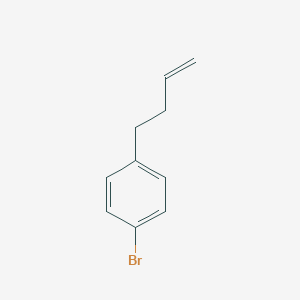

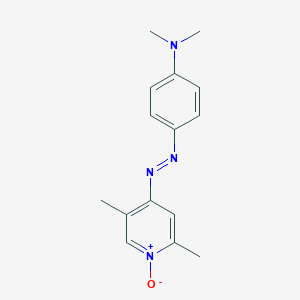
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
